molecular formula C16H12N4O B12157819 1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one

1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one

Cat. No.: B12157819
M. Wt: 276.29 g/mol
InChI Key: JSKVUNONLMADBY-UHFFFAOYSA-N
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Description

1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with an indole derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to target lysosomes in cancer cells, leading to autophagy and apoptosis. The compound enters cancer cells via polyamine transporters localized in lysosomes, causing cell death through the crosstalk between autophagy and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one is unique due to its combined indole and pyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2-one

InChI

InChI=1S/C16H12N4O/c21-15-12-6-1-4-11-5-2-7-13(14(11)12)20(15)10-19-16-17-8-3-9-18-16/h1-9H,10H2,(H,17,18,19)

InChI Key

JSKVUNONLMADBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CNC4=NC=CC=N4

Origin of Product

United States

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